Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide)
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Overview
Description
Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is a quaternary ammonium compound known for its antiseptic properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used in various applications, including as a disinfectant and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves the reaction of N,N’-bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-1,6-hexanediamine with methyl chloride in methanol. The reaction is carried out in a closed vessel at 60°C for 15 hours. The resulting solution is then concentrated, and the white solid is crystallized from ethanol-acetonitrile-ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield lower oxidation state compounds, and substitution may yield new quaternary ammonium compounds with different anions.
Scientific Research Applications
Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial applications.
Mechanism of Action
The mechanism of action of Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the compound’s ability to interact with and disrupt the hydrophobic regions of the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
Triclobisonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Dimethyloctadecyl 3-(trimethoxysilyl)propyl ammonium chloride: Used in similar applications as a disinfectant and antimicrobial agent.
Uniqueness
Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) is unique due to its specific molecular structure, which provides enhanced stability and efficacy in various applications compared to other similar compounds. Its long alkyl chain and bulky cyclohexyl groups contribute to its strong interaction with lipid bilayers, making it a potent antimicrobial agent.
Properties
CAS No. |
66827-27-8 |
---|---|
Molecular Formula |
C44H90Br2N2 |
Molecular Weight |
807.0 g/mol |
IUPAC Name |
14-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]tetradecyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C44H90N2.2BrH/c1-37-27-25-33-43(5,6)41(37)31-29-39(3)45(9,10)35-23-21-19-17-15-13-14-16-18-20-22-24-36-46(11,12)40(4)30-32-42-38(2)28-26-34-44(42,7)8;;/h37-42H,13-36H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
VDVFLJODVMUFHB-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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